

Part 1: Identity & Physicochemical Profile[1]

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Compound of Interest

Compound Name: (1S)-1-cyclopropylethan-1-ol

CAS No.: 55637-37-1

Cat. No.: B2373586

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The precise identification of chiral building blocks is the bedrock of enantioselective drug development.[1] For (S)-1-cyclopropylethanol, confusion often arises due to the prevalence of the racemic mixture in commercial catalogs.[1] This section definitively resolves the CAS registry ambiguity.

Nomenclature & Registry Data

Parameter	Specification
Chemical Name	(S)-1-Cyclopropylethanol
IUPAC Name	(1S)-1-cyclopropylethan-1-ol
(S)-Enantiomer CAS	55637-37-1
(R)-Enantiomer CAS	6516-09-2
Racemic CAS	765-42-4 (Common), 2566-44-1 (Alternate)
Molecular Formula	C ₅ H ₁₀ O
Molecular Weight	86.13 g/mol
SMILES	CC1CC1

Critical Physicochemical Properties

- Appearance: Colorless to pale yellow liquid.[1]
- Boiling Point: 120–122 °C (at 760 mmHg).[1]
- Density: ~0.881 g/mL at 25 °C.[1]
- Chirality: The (S)-configuration is defined by the spatial arrangement of the hydroxyl group relative to the cyclopropyl ring and the methyl group.[1]
- Stability: Cyclopropyl rings are strained (approx.[1] 27.5 kcal/mol strain energy).[1] While stable under standard conditions, the ring is susceptible to acid-catalyzed ring-opening reactions, necessitating careful pH control during workup.[1]

Part 2: Synthetic Pathways & Stereocontrol

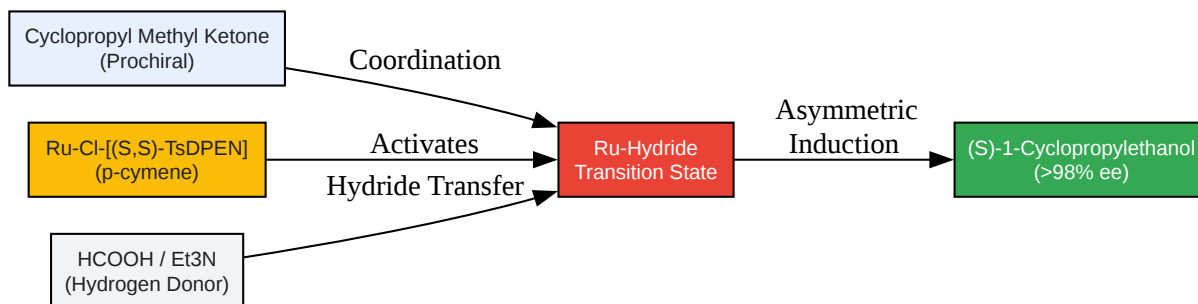
The industrial standard for accessing (S)-1-cyclopropylethanol with high enantiomeric excess (>98% ee) is Asymmetric Transfer Hydrogenation (ATH).[1] Unlike Grignard additions which require expensive chiral ligands and cryogenic conditions, ATH offers a scalable, room-temperature process using robust Ruthenium catalysts.[1]

The Mechanism: Ru-Catalyzed ATH

The transformation utilizes Cyclopropyl Methyl Ketone as the prochiral substrate.[1] The reduction is mediated by a Ruthenium(II) complex with a chiral diamine ligand (e.g., TsDPEN).[1]

Causality of Reagent Choice:

- Catalyst (Ru-Cl): The (S,S)-ligand configuration typically directs the hydride attack to the Si-face of the ketone, yielding the (S)-alcohol.[1] Note: Catalyst configuration must be screened; inversion of the ligand yields the (R)-product.[1]
- Hydrogen Source (HCOOH/TEA): Formic acid/Triethylamine (5:2 azeotrope) is preferred over high-pressure H₂ gas for safety and operational simplicity in batch reactors.[1]



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Figure 1: Logic flow of Asymmetric Transfer Hydrogenation (ATH) for stereoselective synthesis.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of (S)-1-cyclopropylethanol.

- Catalyst Preparation:
 - In a glovebox or under Argon, charge a flask with $[\text{RuCl}_2(\text{p-cymene})]_2$ (0.05 equiv) and (S,S)-TsDPEN (0.10 equiv).^[1]
 - Add dry isopropanol and heat to 80°C for 1 hour. Cool to RT.
- Reaction Initiation:
 - Add Cyclopropyl Methyl Ketone (1.0 equiv, ~10g) to the catalyst solution.^[1]
 - Slowly add the Hydrogen Donor mixture: Formic Acid/Triethylamine (5:2 molar ratio).^[1]
Caution: Exothermic.^[1]
- Incubation:
 - Stir at 25–30°C for 12–24 hours. Monitor consumption of ketone via GC-FID.^[1]
- Workup (Self-Validating Step):
 - Quench: Dilute with water.

- Extraction: Extract 3x with Ethyl Acetate.
- Wash: Wash organic layer with saturated NaHCO_3 (to remove residual formic acid) and Brine.[1]
- Dry: Dry over Na_2SO_4 and concentrate in vacuo.
- Purification:
 - Distillation under reduced pressure is preferred over column chromatography to avoid potential acid-catalyzed ring opening on silica gel.[1]

Part 3: Analytical Validation

Trustworthiness in chiral synthesis requires rigorous validation of enantiomeric purity.[1]

Chiral Gas Chromatography (GC)

Standard achiral columns cannot distinguish enantiomers.[1] A cyclodextrin-based stationary phase is required.[1]

- Column: Beta-DEX™ 225 or equivalent (Chiral fused silica).[1]
- Conditions: Isothermal at 90°C or slow ramp (2°C/min).
- Expected Retention:
 - (R)-Enantiomer: typically elutes first (e.g., ~8.5 min).[1]
 - (S)-Enantiomer: typically elutes second (e.g., ~9.2 min).[1]
 - Note: Elution order must be confirmed with a racemic standard.

Optical Rotation

- Parameter:

[1]

- Value: Specific rotation is generally negative for the (S)-isomer in methanol/chloroform, but solvent-dependent.[1]

- Reference:

(c=1, CHCl₃) (Verify against specific lot CoA).

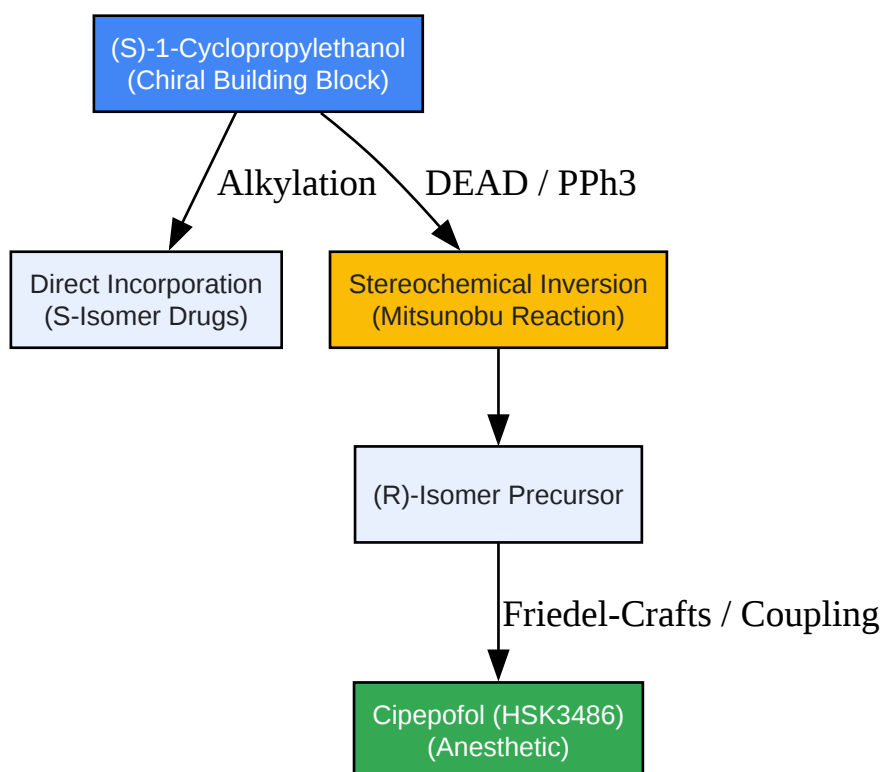
Part 4: Pharmaceutical Application

The (S)-1-cyclopropylethyl moiety is a high-value pharmacophore.[1] It provides lipophilicity and metabolic stability (via the cyclopropyl ring) while the chiral center allows for specific receptor binding.[1]

Case Study: Cipepofol (HSK3486)

Cipepofol is a novel sedative-hypnotic drug designed as a potent analog of Propofol.[1] It utilizes the cyclopropylethyl group to enhance potency and alter pharmacokinetics.[1]

- Drug Structure: 2-[(1R)-1-cyclopropylethyl]-6-isopropylphenol.[1]
- Stereochemistry Note: While Cipepofol uses the (R)-configuration, the synthesis of such analogs often requires access to both enantiomers during the Structure-Activity Relationship (SAR) optimization phase to determine the eutomer (active isomer).[1] The availability of (S)-1-cyclopropylethanol allows researchers to synthesize the "distomer" (inactive or toxic isomer) for toxicity studies, or to invert the stereocenter via Mitsunobu reaction to access the (R)-series if direct synthesis is difficult.[1]



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Figure 2: Strategic utility of (S)-1-cyclopropylethanol in drug design, including access to (R)-series via inversion.[1]

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79104, 1-Cyclopropylethanol (Racemic).[1] [\[Link\]](#)
- Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] *Accounts of Chemical Research*. (Foundational text on the ATH mechanism used in Protocol 2.1).
- ClinicalTrials.gov. HSK3486 (Cipepofol) Induction of Anesthesia.[1] [\[Link\]](#)[1]

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